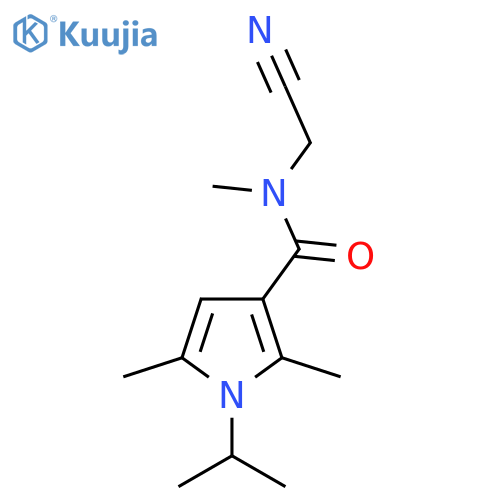

Cas no 1333630-97-9 (N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide)

N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide

- EN300-26680153

- Z1000016052

- N-(cyanomethyl)-N,2,5-trimethyl-1-propan-2-ylpyrrole-3-carboxamide

- AKOS032971434

- 1333630-97-9

-

- インチ: 1S/C13H19N3O/c1-9(2)16-10(3)8-12(11(16)4)13(17)15(5)7-6-14/h8-9H,7H2,1-5H3

- InChIKey: VCTNFOVMBTWRNL-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(C)N(C=1C)C(C)C)N(C)CC#N

計算された属性

- せいみつぶんしりょう: 233.152812238g/mol

- どういたいしつりょう: 233.152812238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 49Ų

N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26680153-0.05g |

N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide |

1333630-97-9 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamideに関する追加情報

N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide: A Comprehensive Overview

The compound with CAS No. 1333630-97-9, known as N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide, is a complex organic molecule with a unique structure and diverse potential applications. This compound belongs to the class of pyrrole derivatives, which are widely studied for their roles in various chemical and biological systems. The molecule's structure features a pyrrole ring substituted with multiple methyl groups and a cyanomethyl group, making it a promising candidate for research in fields such as materials science and pharmacology.

Recent studies have highlighted the importance of pyrrole derivatives in the development of new materials with tailored properties. For instance, researchers have explored the use of similar compounds in the synthesis of conductive polymers and organic semiconductors. The presence of electron-withdrawing groups like the cyanomethyl moiety in this compound could enhance its electronic properties, making it suitable for applications in organic electronics. This aligns with the growing demand for sustainable and high-performance materials in modern technology.

In terms of its chemical structure, N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide exhibits a high degree of substitution on the pyrrole ring. The methyl groups at positions 2 and 5 contribute to steric effects, which can influence the molecule's reactivity and stability. Additionally, the propan-2-yl group at position 1 introduces branching into the structure, potentially affecting solubility and intermolecular interactions. These structural features make the compound an interesting subject for studies on stereochemistry and molecular recognition.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound can be produced efficiently for further studies. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's identity and purity.

From a pharmacological perspective, pyrrole derivatives are known for their potential as bioactive agents. Studies have shown that certain pyrrole-containing compounds exhibit anti-inflammatory, antioxidant, and even anticancer properties. While specific data on this compound are still emerging, its structural similarity to known bioactive molecules suggests that it could be a valuable lead compound for drug discovery efforts.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the behavior of molecules like N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide using molecular modeling techniques. These simulations provide insights into the molecule's electronic properties, reactivity profiles, and potential interactions with biological targets. Such computational approaches are increasingly being integrated with experimental studies to accelerate drug development and material design.

In conclusion, CAS No. 1333630-97-9 represents a fascinating example of how structural complexity can lead to versatile functionality in organic compounds. Its unique combination of substituents positions it as a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial applications.

1333630-97-9 (N-(cyanomethyl)-N,2,5-trimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide) 関連製品

- 2138384-10-6(1-(pent-4-en-1-yl)-1H-indol-4-amine)

- 946932-84-9(1-Propyl-1H-indazole-6-carboxylic acid)

- 1806532-61-5(Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate)

- 1261674-22-9(3-cyano-5-fluorobenzaMide)

- 2091494-76-5(3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid)

- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

- 1360946-84-4(5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)

- 1262019-71-5(4-Iodo-2-(trifluoromethyl)cinnamic acid)

- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)

- 906673-45-8(4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile)